molecular formula C7H6N4 B1295991 3-(1H-1,2,4-triazol-3-yl)pyridine CAS No. 23195-63-3

3-(1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B1295991
CAS No.: 23195-63-3
M. Wt: 146.15 g/mol
InChI Key: PFUBXXBFRUAXCG-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-3-yl)pyridine: is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is known for its significant biological and chemical properties, making it a valuable molecule in various fields of research and industry.

Mechanism of Action

Target of Action

The primary target of 3-(1H-1,2,4-triazol-3-yl)pyridine, also known as 3-(1h-1,2,4-triazol-5-yl)pyridine, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. SIRT3 is located in the mitochondria and is crucial for regulating mitochondrial function and metabolism .

Mode of Action

This compound acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, with IC50 values of 16 nM for SIRT3, which is more potent than its effects on SIRT1 (IC50=88 nM) and SIRT2 (IC50=92 nM) .

Biochemical Pathways

The inhibition of SIRT3 by this compound impacts various biochemical pathways. One key pathway is the SIRT3-SOD2 pathway . In this pathway, SIRT3 normally deacetylates and activates superoxide dismutase 2 (SOD2), a key antioxidant enzyme in the mitochondria. By inhibiting SIRT3, this compound can reduce the deacetylation and activation of SOD2 .

Pharmacokinetics

It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .

Result of Action

The inhibition of SIRT3 by this compound leads to a decrease in the deacetylation and activation of SOD2 . This can result in an increase in oxidative stress within the cell, as SOD2 is less able to neutralize harmful superoxide radicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stressors can enhance the effects of SIRT3 inhibition, as these conditions increase the need for SOD2 activity

Biochemical Analysis

Biochemical Properties

3-(1H-1,2,4-triazol-3-yl)pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with sirtuin 3 (SIRT3), a mitochondrial deacetylase enzyme. This compound selectively inhibits SIRT3 over other sirtuins such as SIRT1 and SIRT2 . The inhibition of SIRT3 by this compound affects various metabolic processes, including the regulation of mitochondrial function and oxidative stress responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of SIRT3 by this compound leads to alterations in mitochondrial function, which can impact energy production and reactive oxygen species (ROS) levels . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of SIRT3. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the deacetylation of target proteins . The resulting accumulation of acetylated proteins can lead to changes in their activity, stability, and interactions with other biomolecules. Furthermore, this compound may influence other molecular pathways by modulating the activity of additional enzymes and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be significant, particularly in terms of mitochondrial health and metabolic regulation. Prolonged exposure to this compound may lead to sustained alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit SIRT3 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruptions in mitochondrial function and increased oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with SIRT3. By inhibiting SIRT3, this compound can alter the acetylation status of various metabolic enzymes, thereby affecting their activity and the overall metabolic flux . Additionally, this compound may interact with other cofactors and enzymes involved in mitochondrial metabolism, further influencing cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to accumulate in mitochondria, where it exerts its inhibitory effects on SIRT3 . The localization of this compound within mitochondria is critical for its function, as it allows for direct interaction with mitochondrial enzymes and regulatory proteins.

Subcellular Localization

This compound is primarily localized within the mitochondria, where it targets SIRT3 and other mitochondrial proteins . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment. The presence of this compound within mitochondria is essential for its role in regulating mitochondrial function and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine to yield the desired triazole derivative .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(1H-1,2,4-triazol-3-yl)pyridine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of pyridine-3-methanol derivatives.

    Substitution: Formation of various alkylated triazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • 2-(1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1H-1,2,3-triazol-4-yl)pyridine
  • 2,6-bis(1,2,3-triazol-4-yl)pyridine

Comparison: 3-(1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific triazole ring position, which influences its binding affinity and selectivity towards certain enzymes. Compared to 2-(1H-1,2,4-triazol-3-yl)pyridine, it exhibits higher selectivity for certain molecular targets, making it more effective in specific applications .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUBXXBFRUAXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177771
Record name 1H-1,2,4-Triazole, 5-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23195-63-3
Record name 1H-1,2,4-Triazole, 5-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 5-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-5-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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